8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine
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Overview
Description
8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine is a heterocyclic compound with the molecular formula C9H6ClIN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of chlorine, iodine, and methoxy groups attached to the naphthyridine core, making it a unique and valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine typically involves the introduction of chlorine, iodine, and methoxy groups onto the naphthyridine core. One common method includes the use of halogenation reactions where chlorine and iodine are introduced through electrophilic substitution reactions. The methoxy group can be introduced via nucleophilic substitution reactions using methanol as a reagent .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide for methoxylation or halogenating agents for halogenation.
Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .
Scientific Research Applications
8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, iodine, and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving inhibition or activation of these molecular targets, leading to various biological outcomes .
Comparison with Similar Compounds
- 8-Chloro-3-methoxy-1,7-naphthyridine
- 8-Chloro-3-iodo-1,7-naphthyridine
- 3-Iodo-4-methoxy-1,7-naphthyridine
Comparison: 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine is unique due to the simultaneous presence of chlorine, iodine, and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific research applications .
Properties
Molecular Formula |
C9H6ClIN2O |
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Molecular Weight |
320.51 g/mol |
IUPAC Name |
8-chloro-3-iodo-4-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H6ClIN2O/c1-14-8-5-2-3-12-9(10)7(5)13-4-6(8)11/h2-4H,1H3 |
InChI Key |
ZRWUCCVNRRBIGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CN=C(C2=NC=C1I)Cl |
Origin of Product |
United States |
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